molecular formula C18H16FN3O2 B7573784 N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

カタログ番号 B7573784
分子量: 325.3 g/mol
InChIキー: AVPGJEVVENOGOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, commonly known as FLAP inhibitor, is a drug that has been extensively studied for its therapeutic potential in various inflammatory diseases. The drug works by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is responsible for the biosynthesis of leukotrienes, potent inflammatory mediators.

作用機序

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor works by inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which is a protein that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in various inflammatory diseases. By inhibiting the activity of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor effectively reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been shown to effectively reduce inflammation in various animal models of inflammatory diseases. The drug has also been shown to reduce airway hyperresponsiveness and improve lung function in animal models of asthma and COPD. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been shown to reduce atherosclerotic lesion formation in animal models of atherosclerosis.

実験室実験の利点と制限

The advantages of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in lab experiments include its high potency and specificity for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide, which makes it an ideal tool for studying the role of leukotrienes in various inflammatory diseases. The limitations of using N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.

将来の方向性

There are several future directions for N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor research. One direction is to study the efficacy of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor in clinical trials for various inflammatory diseases. Another direction is to develop more potent and selective N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to better understand the role of leukotrienes in various inflammatory diseases and to identify new targets for drug development.

合成法

The synthesis of N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor involves the reaction of 2-fluoro-6-phenoxybenzoic acid with 2,5-dimethylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final product.

科学的研究の応用

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has been extensively studied for its therapeutic potential in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The drug has been shown to effectively reduce the production of leukotrienes, which are potent inflammatory mediators that play a crucial role in the pathogenesis of these diseases. N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide inhibitor has also been studied for its potential in treating inflammatory bowel disease, psoriasis, and rheumatoid arthritis.

特性

IUPAC Name

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-11-15(22(2)21-12)18(23)20-17-14(19)9-6-10-16(17)24-13-7-4-3-5-8-13/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGJEVVENOGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(C=CC=C2F)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethylpyrazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。